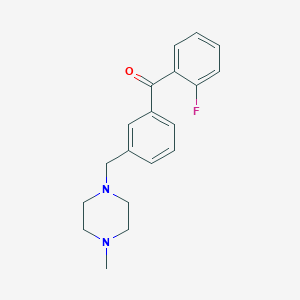

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzophenone derivatives and their applications, which can provide insight into the chemical behavior and potential uses of the compound . For instance, fluorinated benzophenone derivatives have been studied for their potential as multipotent agents for Alzheimer's disease, indicating the relevance of such compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can involve various strategies. For example, the synthesis of a small library of 3-fluoro-4-hydroxy- analogues of benzophenone was carried out to develop multipotent agents against Alzheimer's disease . Although the specific synthesis of "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

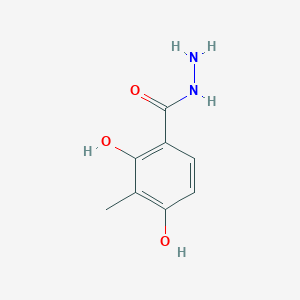

Molecular Structure Analysis

The molecular structure of fluorinated benzophenone derivatives is crucial for their biological activity. In the context of Alzheimer's disease, the structure of fluorinated benzophenone served as a starting point for the synthesis of analogues with varying amino functions, which showed micromolar potency against selected targets . The molecular structure of such compounds is likely to influence their interaction with biological molecules and their overall efficacy as therapeutic agents.

Chemical Reactions Analysis

Fluorinated benzophenone derivatives can participate in various chemical reactions. For instance, the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups is a reaction that could potentially be related to the chemical reactions involving "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" . The presence of fluorine atoms in the molecule can significantly affect its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenone derivatives are influenced by the presence of fluorine atoms. These compounds often exhibit high sensitivity to pH and selectivity in metal cation binding, as demonstrated by benzoxazole and benzothiazole analogues that are sensitive to pH changes and can function as fluorescent probes . The fluorophenol moiety in these compounds contributes to their high acidity and the resulting fluorescence enhancement under basic conditions . These properties are important for the development of fluorescent probes and other applications where selectivity and sensitivity are crucial.

科学的研究の応用

Alzheimer's Disease Research

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone derivatives have been explored for their potential in Alzheimer's disease treatment. Studies on fluorinated benzophenone derivatives indicate their effectiveness against β-secretase (BACE-1) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease. These compounds also show promise in countering intracellular ROS formation, which is crucial in Alzheimer's pathogenesis (Belluti et al., 2014).

Cancer Research

In cancer research, novel benzophenone analogs have been synthesized and investigated for their anti-cancer properties. These compounds show significant cytotoxic and anti-proliferative effects against various cancer cell lines, with some leading compounds exhibiting potent anti-angiogenic effects. This is indicative of their potential in inhibiting tumor growth and progression (Mohammed & Khanum, 2018).

Photocatalysis and Environmental Applications

Benzophenone derivatives, including 2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone, are being researched for their photocatalytic activities. These activities include the degradation of pollutants in water and air purification systems. The structural properties of these compounds make them efficient in absorbing and utilizing UV radiation for photocatalytic processes (Wang et al., 2019).

Medical Imaging and Diagnostic Research

These compounds are also being explored for their utility in medical imaging. The fluorinated benzophenone derivatives show potential for labeling in diagnostic imaging, such as in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This application leverages their ability to be labeled with different radioisotopes, providing valuable tools for comparative imaging studies (Li et al., 2003).

特性

IUPAC Name |

(2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMAFRULOHYQAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643437 |

Source

|

| Record name | (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-98-2 |

Source

|

| Record name | Methanone, (2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)